molecular formula C21H17ClN4O3 B2723057 2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953149-61-6

2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No. B2723057
CAS RN: 953149-61-6
M. Wt: 408.84
InChI Key: SKNGCXSCIAPCPJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a novel compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a small molecule inhibitor that targets specific enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Chemical Structure and Synthesis

2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is part of a broader class of compounds known for their complex chemical structures and synthesis routes. These compounds, including various imidazo[1,2-b]pyridazine derivatives, have been synthesized and studied for their diverse biological activities. The synthesis of such compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups to achieve the desired chemical properties (Barlin et al., 1992).

Antiviral Properties

The imidazo[1,2-b]pyridazine core, a common feature in compounds like this compound, has been explored for its potential antiviral properties. Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit promising antiviral activities against a range of viruses. These studies highlight the potential of such compounds in the development of new antiviral drugs (De Clercq, 2009).

Central Nervous System Activities

Imidazo[1,2-b]pyridazines have also been investigated for their activities in the central nervous system (CNS). These compounds, including the one , have been synthesized and tested for their ability to interact with CNS receptors, potentially offering therapeutic benefits for various neurological disorders. The specificity and potency of these interactions are crucial for their potential applications in CNS drug development (Barlin et al., 1994).

Antiulcer Agents

The structural motif present in this compound has been explored for its potential use as antiulcer agents. Compounds with imidazo[1,2-a]pyridine substitutions have shown promising results as potential antisecretory and cytoprotective agents against ulcers, suggesting the therapeutic potential of related compounds in the treatment of gastrointestinal disorders (Starrett et al., 1989).

properties

IUPAC Name

2-chloro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-18-8-7-13(17-12-26-19(23-17)9-10-20(25-26)29-2)11-16(18)24-21(27)14-5-3-4-6-15(14)22/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNGCXSCIAPCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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